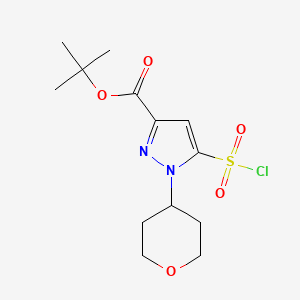
tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: is a complex organic compound that features a pyrazole ring substituted with a chlorosulfonyl group and an oxan-4-yl group
Preparation Methods
The synthesis of tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the chlorosulfonyl and oxan-4-yl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The chlorosulfonyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group may play a key role in its reactivity, allowing it to form covalent bonds with target molecules. The oxan-4-yl group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
tert-Butyl 5-(methylsulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties.
tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-4-carboxylate: The position of the carboxylate group is different, which may influence its reactivity and applications.
Biological Activity
tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS No. 2059966-56-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉ClN₂O₅S, with a molecular weight of 350.82 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a chlorosulfonyl group that may enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound involves multiple steps typically starting from commercially available pyrazole derivatives. The chlorosulfonyl group is introduced to enhance the compound's electrophilic character, which is crucial for its interaction with biological targets.
Inhibition Studies
In vitro studies have indicated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For example, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This inhibition is significant as it parallels the action of established anti-inflammatory drugs such as celecoxib .
Cytotoxicity and Anticancer Potential
The anticancer properties of pyrazole derivatives have been documented extensively. Compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Study on Antifungal Activity
A study evaluated the antifungal activity of various pyrazole derivatives against Candida albicans and Cryptococcus neoformans. While specific data on this compound were not available, related compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antifungal potential .
In Silico Studies
In silico docking studies suggest that the compound can effectively bind to several biological targets, including enzymes involved in cancer metabolism. These studies provide insights into the mechanism of action and highlight the potential for further development as an anticancer agent .
Properties
Molecular Formula |
C13H19ClN2O5S |
|---|---|
Molecular Weight |
350.82 g/mol |
IUPAC Name |
tert-butyl 5-chlorosulfonyl-1-(oxan-4-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H19ClN2O5S/c1-13(2,3)21-12(17)10-8-11(22(14,18)19)16(15-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
QAEBDJHGHZJHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)S(=O)(=O)Cl)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















